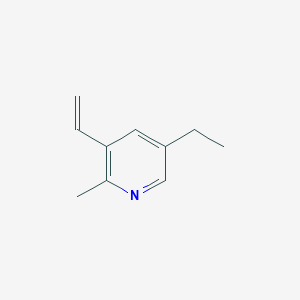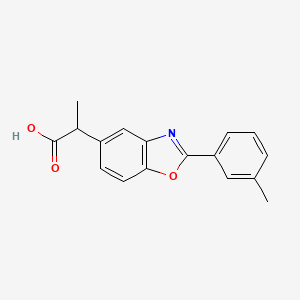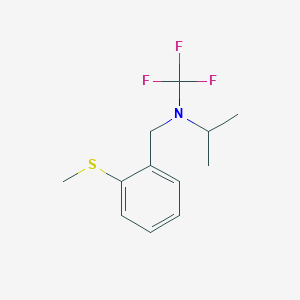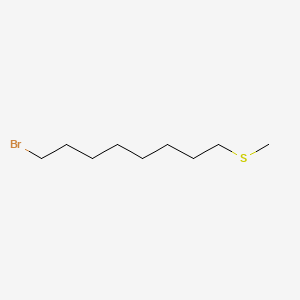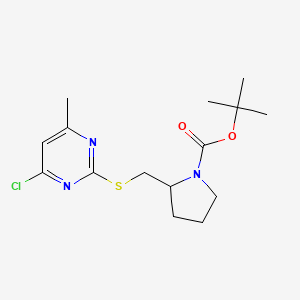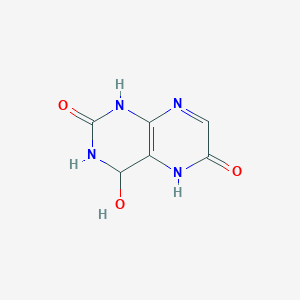
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H6N4O3 It belongs to the pteridine family, which is known for its diverse biological activities and presence in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine derivatives with dihydroxyacetone phosphate, followed by cyclization and oxidation steps . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine derivatives.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various pteridine derivatives with different functional groups, which can exhibit unique biological activities.
Scientific Research Applications
4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in folate metabolism .
Comparison with Similar Compounds
2,6-Pteridinedione: Another pteridine derivative with similar structural features.
4-Hydroxy-2-quinolone: A compound with a similar hydroxyl group but different ring structure.
5-Acetyl-4-hydroxy-1,3-thiazine-2,6-dione: A thiazine derivative with comparable functional groups.
Uniqueness: 4-Hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione is unique due to its specific pteridine ring structure and the presence of both hydroxyl and keto groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
91184-15-5 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4-hydroxy-1,3,4,5-tetrahydropteridine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1,5,12H,(H,8,11)(H2,7,9,10,13) |
InChI Key |
NTNCDLUGSFSOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(NC(=O)N2)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


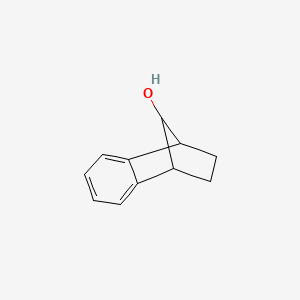
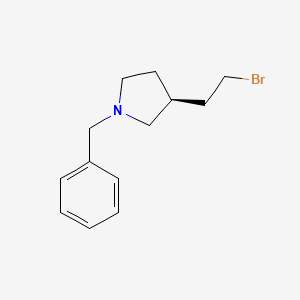
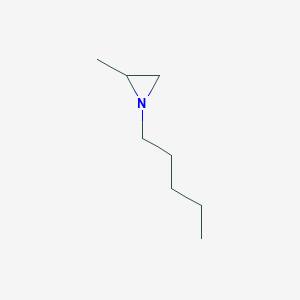

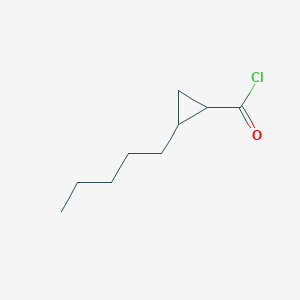
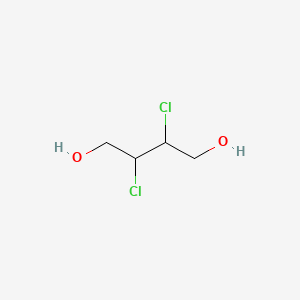
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
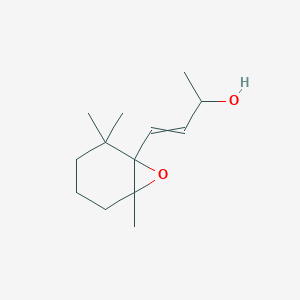
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
